molecular formula C10H14O5 B1607301 Dimethyl 4-oxocyclohexane-1,1-dicarboxylate CAS No. 58774-03-1

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B1607301
CAS No.: 58774-03-1
M. Wt: 214.21 g/mol
InChI Key: FDDZUXVRYUWEBU-UHFFFAOYSA-N
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Description

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a ketone group at the 4-position, with both carboxylic acids esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate typically involves the esterification of 1,1-Cyclohexanedicarboxylic acid, 4-oxo- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1,1-Cyclohexanedicarboxylic acid, 4-oxo-+2CH3OHH+1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester+2H2O\text{1,1-Cyclohexanedicarboxylic acid, 4-oxo-} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + 2 \text{H}_2\text{O} 1,1-Cyclohexanedicarboxylic acid, 4-oxo-+2CH3​OHH+​1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1,1-Cyclohexanedicarboxylic acid, 4-oxo-.

    Reduction: Formation of 1,1-Cyclohexanedicarboxylic acid, 4-hydroxy-, dimethyl ester.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The ketone group can participate in redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, diethyl ester
  • 1,4-Cyclohexanedicarboxylic acid, dimethyl ester
  • Dimethyl 1,4-cyclohexanedicarboxylate

Comparison

Dimethyl 4-oxocyclohexane-1,1-dicarboxylate is unique due to the presence of the ketone group at the 4-position, which imparts distinct chemical reactivity compared to its analogs. The ester groups also provide versatility in chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 4-oxocyclohexane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-8(12)10(9(13)15-2)5-3-7(11)4-6-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDZUXVRYUWEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343899
Record name 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58774-03-1
Record name 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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